N-(3,5-dibromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(3,5-dibromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a chemical compound with a complex structure. Let’s break it down:
N-(3,5-dibromopyridin-2-yl): This part of the compound contains a pyridine ring substituted with bromine atoms at positions 3 and 5.
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Here, we have an imidazole ring (with a methyl group at position 1) attached to an acetamide group via a sulfur atom.
Properties
Molecular Formula |
C11H10Br2N4OS |
|---|---|
Molecular Weight |
406.10 g/mol |
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C11H10Br2N4OS/c1-17-3-2-14-11(17)19-6-9(18)16-10-8(13)4-7(12)5-15-10/h2-5H,6H2,1H3,(H,15,16,18) |
InChI Key |
VHVXFPYOIJZSEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C=C(C=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,5-dibromopyridine with 1-methylimidazole in the presence of a base. The resulting intermediate can then be reacted with thiolacetic acid to form the final product.
Reaction Conditions:
Condensation Step: 3,5-dibromopyridine and 1-methylimidazole are typically dissolved in a suitable solvent (e.g., DMF or DMSO). A base (such as potassium carbonate) is added to facilitate the condensation reaction.
Thiolacetic Acid Reaction: The intermediate obtained from the condensation step is treated with thiolacetic acid (HSCH₂COOH) under mild conditions.
Industrial Production:
Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Reactions:
Substitution: The bromine atoms in the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation/Reduction: The sulfur atom in the imidazole-thiolacetic acid moiety may participate in redox reactions.
Acetylation: The acetamide group can react with acetylating agents.
Common Reagents and Conditions:
Bromination: NBS (N-bromosuccinimide) or Br₂ in an organic solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Acetylation: Acetic anhydride or acetyl chloride.
Major Products:
The major products depend on the specific reaction conditions. Bromination yields 3,5-dibromopyridine derivatives, while reduction leads to the corresponding amine.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biochemistry: Studying molecular interactions and enzymatic pathways.
Materials Science: Functional materials based on its properties.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are related pyridine and imidazole derivatives, the combination of bromine substitution and sulfur linkage in N-(3,5-dibromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide sets it apart.
Similar Compounds
- 3,5-dibromopyridine
- 1-methylimidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
